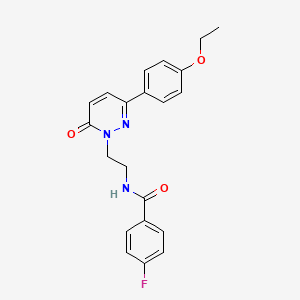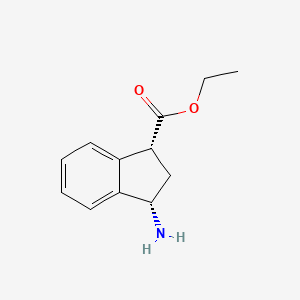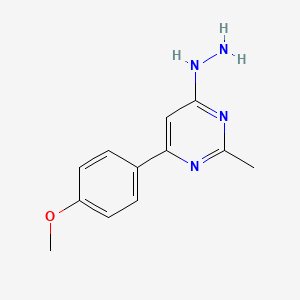
4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a hydrazino group at the 4th position, a methoxyphenyl group at the 6th position, and a methyl group at the 2nd position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(4-methoxyphenyl)-2-methylpyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the substitution of the chlorine atom with the hydrazino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while nucleophilic substitution can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the exploration of various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biology: In biological research, the compound is used to study enzyme interactions and cellular pathways. It can serve as a probe to investigate the mechanisms of action of various biological targets.
Industry: The compound is utilized in the synthesis of other heterocyclic compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The methoxyphenyl group enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, thereby increasing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydrazino-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
- 4-Hydrazino-6-methylpyrimidin-2-amine
Comparison
Compared to similar compounds, 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine exhibits unique properties due to the presence of the methoxyphenyl group. This group enhances the compound’s lipophilicity and ability to penetrate biological membranes, making it a more effective candidate for drug development. Additionally, the methyl group at the 2nd position of the pyrimidine ring contributes to the compound’s stability and resistance to metabolic degradation.
Propiedades
IUPAC Name |
[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-14-11(7-12(15-8)16-13)9-3-5-10(17-2)6-4-9/h3-7H,13H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAACGVNQVABOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,4-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838549.png)
![N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(propan-2-yl)ethanediamide](/img/structure/B2838550.png)

![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B2838552.png)
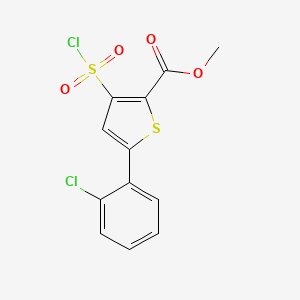
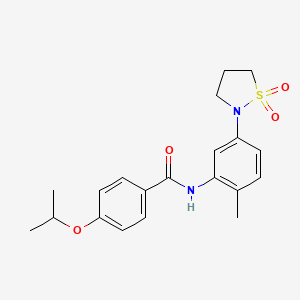
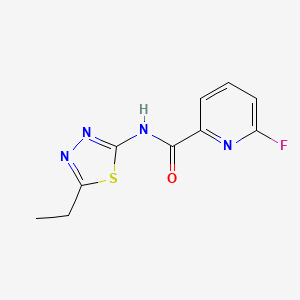
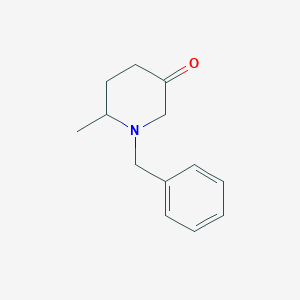
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2838561.png)
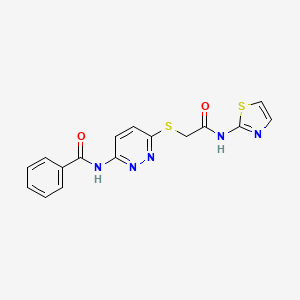
![N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838566.png)

